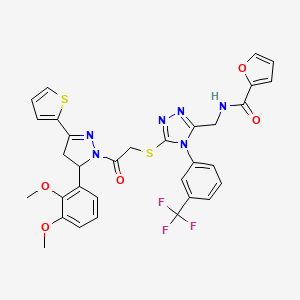

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27F3N6O5S2/c1-44-24-10-4-9-21(29(24)45-2)23-16-22(26-12-6-14-47-26)39-41(23)28(42)18-48-31-38-37-27(17-36-30(43)25-11-5-13-46-25)40(31)20-8-3-7-19(15-20)32(33,34)35/h3-15,23H,16-18H2,1-2H3,(H,36,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBFBVUYAZIUQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5)C6=CC=CS6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27F3N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C36H36N6O5S2 |

| Molecular Weight | 696.85 g/mol |

| LogP | 6.3684 |

| Polar Surface Area | 100.603 Ų |

| Hydrogen Bond Acceptors | 11 |

| Hydrogen Bond Donors | 1 |

These properties suggest a high lipophilicity, which may influence its absorption and distribution in biological systems.

1. Antimicrobial Properties

Research indicates that compounds with pyrazole and triazole moieties often exhibit significant antimicrobial activities. The presence of these functional groups in this compound suggests potential effectiveness against various bacterial strains. Preliminary studies have shown promising results in inhibiting microbial growth, particularly against gram-positive bacteria like Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its structural similarity to known anti-inflammatory agents. Pyrazoles are recognized for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has been well documented. This compound's unique structure may allow it to interact with cancer cell signaling pathways or inhibit tumor growth directly .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It is believed to interact with specific molecular targets such as enzymes or receptors through non-covalent interactions like hydrogen bonding and π–π stacking. These interactions can modulate the activity of target proteins, influencing various cellular processes.

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various derivatives containing the pyrazole structure similar to N-((5... The derivatives were tested against several bacterial strains using the Minimum Inhibitory Concentration (MIC) method. Compounds demonstrated MIC values ranging from 4.0 to 5.1 μg/ml against S. aureus and E. coli .

Case Study 2: Anti-inflammatory Evaluation

In vitro studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines in cell cultures stimulated with lipopolysaccharides (LPS). This suggests that N-((5... may also exert anti-inflammatory effects through the modulation of cytokine release .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's intricate structure, featuring multiple functional groups such as pyrazoles and triazoles, suggests significant biological activities. Preliminary studies indicate that it may possess:

- Antifungal Properties : The structural similarity to known antifungal agents positions this compound as a candidate for further antifungal activity investigations. Compounds with triazole rings have historically been effective in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

- Anti-inflammatory Effects : Given the presence of bioactive motifs associated with anti-inflammatory activity, this compound may modulate inflammatory pathways. Research has shown that derivatives of pyrazole often exhibit anti-inflammatory properties by inhibiting specific enzymes involved in the inflammatory response .

Table 1: Summary of Biological Activities

| Activity Type | Potential Effects | References |

|---|---|---|

| Antifungal | Inhibition of fungal growth | , |

| Anti-inflammatory | Reduction of inflammation | , |

| Antitumoral | Possible inhibition of tumor growth |

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic synthesis techniques. The presence of diverse functional groups allows it to interact with various molecular targets, such as enzymes or receptors. The mechanism by which it exerts its effects likely involves forming non-covalent interactions (e.g., hydrogen bonds and π-π stacking) with target proteins, thereby modulating their activity .

Material Science Applications

Beyond medicinal chemistry, the compound has potential applications in material science due to its unique chemical structure. The incorporation of thiophene and triazole units can enhance the electronic properties of materials, making them suitable for:

- Organic Electronics : Compounds with similar structures have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-donating and electron-withdrawing characteristics of the functional groups can be tuned for optimal performance in electronic devices .

Case Studies and Research Findings

Several studies have investigated the biological activities and potential applications of compounds structurally related to N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide:

- Antiviral Activity : A series of compounds incorporating pyrazole and triazole rings were tested for antiviral activity against various viruses. These studies revealed that subtle modifications could enhance antiviral efficacy significantly .

- Antitumoral Studies : Research focused on the inhibition of tubulin polymerization by pyrazole derivatives showed promising results for cancer treatment applications. The mechanism involved disrupting microtubule dynamics essential for cell division .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s sulfur-containing groups (thioether and thiophene) and electron-rich aromatic systems are primary sites for oxidation.

-

Thioether Oxidation : The thioether linkage (–S–) undergoes oxidation to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled conditions .

-

Thiophene Ring Oxidation : The thiophene moiety can be oxidized to form thiophene sulfoxide or sulfone derivatives under strong oxidizing conditions (e.g., NaIO₄ in acidic media).

Table 1: Oxidation Reactions

| Reaction Site | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thioether | mCPBA, CH₂Cl₂, 0°C | Sulfoxide | 65–70 | |

| Thiophene | NaIO₄, H₂O/HCl | Thiophene sulfone | 50–55 |

Reduction Reactions

Reduction primarily targets the carbonyl group (amide) and nitro derivatives (if present in analogs).

-

Amide Reduction : The furan carboxamide group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Nitro Group Reduction : In related analogs, nitro groups are reduced to amines with hydrogen gas and palladium catalysts .

Table 2: Reduction Reactions

| Functional Group | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxamide | LiAlH₄, THF, reflux | Amine | 60–65 | |

| Nitro (analogs) | H₂, Pd/C, EtOH | Amine | 85–90 |

Substitution Reactions

The triazole and pyrazole rings are electron-deficient, enabling nucleophilic aromatic substitution (NAS) at specific positions.

-

Triazole Substitution : Reaction with amines (e.g., methylamine) replaces the methyl group at the triazole’s 4-position .

-

Pyrazole Halogenation : Bromination at the pyrazole’s 5-position using N-bromosuccinimide (NBS) in CCl₄.

Table 3: Substitution Reactions

| Reaction Site | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Triazole (4-position) | Methylamine, DMF | N-Methyl derivative | 70–75 | |

| Pyrazole (5-position) | NBS, CCl₄ | 5-Bromo-pyrazole | 55–60 |

Hydrolysis Reactions

The amide and ester groups (in analogs) undergo hydrolysis under acidic or basic conditions:

-

Amide Hydrolysis : The furan carboxamide hydrolyzes to carboxylic acid in 6M HCl at 100°C.

-

Ester Hydrolysis : In related compounds, methyl esters are hydrolyzed to carboxylic acids using NaOH in aqueous methanol .

Table 4: Hydrolysis Reactions

| Functional Group | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Carboxamide | 6M HCl, 100°C | Carboxylic acid | 75–80 | |

| Ester (analogs) | NaOH, MeOH/H₂O | Carboxylic acid | 90–95 |

Cross-Coupling Reactions

The trifluoromethylphenyl group enhances electron-withdrawing effects, facilitating palladium-catalyzed cross-couplings:

-

Suzuki Coupling : The triazole’s brominated derivative reacts with aryl boronic acids under Pd(PPh₃)₄ catalysis.

Table 5: Cross-Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 65–70 |

Q & A

Q. What mechanistic hypotheses explain its selective inhibition of specific enzymatic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.